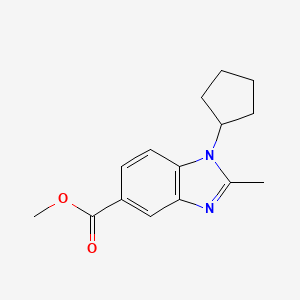

Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate

CAS No.: 904687-01-0

Cat. No.: VC3209354

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 904687-01-0 |

|---|---|

| Molecular Formula | C15H18N2O2 |

| Molecular Weight | 258.32 g/mol |

| IUPAC Name | methyl 1-cyclopentyl-2-methylbenzimidazole-5-carboxylate |

| Standard InChI | InChI=1S/C15H18N2O2/c1-10-16-13-9-11(15(18)19-2)7-8-14(13)17(10)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 |

| Standard InChI Key | SMFJFPUVXDQACU-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(N1C3CCCC3)C=CC(=C2)C(=O)OC |

| Canonical SMILES | CC1=NC2=C(N1C3CCCC3)C=CC(=C2)C(=O)OC |

Introduction

Chemical Properties and Structure

Basic Identification and Physical Properties

Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate is characterized by its molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol. The compound is officially registered with CAS number 904687-01-0 and is also identified in the PubChem database with the compound ID 74890444. According to standard nomenclature, its IUPAC name is methyl 1-cyclopentyl-2-methylbenzimidazole-5-carboxylate, which indicates its core structural components: a benzimidazole ring system with specific substituents.

Table 1: Basic Chemical Identifiers of Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate

| Parameter | Information |

|---|---|

| CAS Number | 904687-01-0 |

| Molecular Formula | C15H18N2O2 |

| Molecular Weight | 258.32 g/mol |

| IUPAC Name | methyl 1-cyclopentyl-2-methylbenzimidazole-5-carboxylate |

| PubChem Compound ID | 74890444 |

Structural Characteristics and Chemical Identifiers

The chemical structure of Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate features a benzimidazole core with three specific functional modifications: a cyclopentyl group attached to one of the nitrogen atoms in the imidazole ring, a methyl group at the 2-position of the imidazole ring, and a methyl carboxylate group at the 5-position of the benzene ring. This arrangement confers specific chemical and physical properties to the molecule that potentially influence its biological activities and pharmaceutical applications.

For precise chemical identification and database searching, the compound has several standardized structural identifiers:

Table 2: Structural Identifiers of Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C15H18N2O2/c1-10-16-13-9-11(15(18)19-2)7-8-14(13)17(10)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 |

| Standard InChIKey | SMFJFPUVXDQACU-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(N1C3CCCC3)C=CC(=C2)C(=O)OC |

| Canonical SMILES | CC1=NC2=C(N1C3CCCC3)C=CC(=C2)C(=O)OC |

These identifiers are crucial for unambiguous identification of the compound in chemical databases and literature searches, facilitating research and information retrieval. The standardized notation allows researchers worldwide to access and exchange information about this specific chemical entity without confusion or misidentification.

Synthesis and Related Compounds

Related Compounds and Derivatives

Several compounds structurally related to Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate have been identified and may share similar properties or applications:

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid (CAS: 944722-26-3) is the carboxylic acid precursor to the target compound, differing only in the absence of the methyl ester group. It has a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound represents an important synthetic intermediate and may exhibit similar biological properties, although potentially with different pharmacokinetic characteristics due to the free carboxylic acid group.

Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate is a structural analog where the cyclopentyl group is replaced by a cyclopropyl group, resulting in a compound with CAS number 1414029-22-3 and a molar mass of 230.26 g/mol. This variation in ring size could lead to significant differences in biological activity and physicochemical properties, making it a valuable compound for structure-activity relationship studies.

Table 3: Comparison of Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |

|---|---|---|---|---|

| Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate | 904687-01-0 | C15H18N2O2 | 258.32 | Target compound |

| 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid | 944722-26-3 | C14H16N2O2 | 244.29 | Carboxylic acid precursor |

| Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate | 1414029-22-3 | C13H14N2O2 | 230.26 | Cyclopropyl instead of cyclopentyl |

These related compounds provide valuable comparative data for understanding structure-activity relationships and the potential applications of the benzodiazole class of compounds. By examining how minor structural modifications affect biological activity, researchers can gain insights into optimizing compounds for specific therapeutic targets.

Current Research Status and Future Perspectives

Research Gaps and Opportunities

The available literature indicates several research gaps and opportunities regarding Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate. Comprehensive studies to determine specific biological activities of this compound are needed, particularly in vitro screening against various biological targets and cellular models. Such studies would provide valuable insights into the compound's potential therapeutic applications and mechanism of action.

Systematic modification of the compound's structure could yield valuable insights into which structural features are critical for specific activities. By generating a series of derivatives with variations in key structural elements, researchers could develop a detailed understanding of structure-activity relationships, facilitating the optimization of compounds for specific biological targets.

Development of efficient and scalable synthetic methods for this compound and its derivatives could facilitate further research by making these compounds more readily available for study. Improvements in synthetic methodology might also enable the preparation of more complex derivatives with enhanced properties or activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume